N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-(furan-3-yl)propan-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(1-(furan-3-yl)propan-2-yl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to participate in specific interactions, making it a valuable scaffold in various applications.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-10(8-11-6-7-21-9-11)18-22(19,20)13-4-2-12(3-5-13)14(15,16)17/h2-7,9-10,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMMNJUUAUWEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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